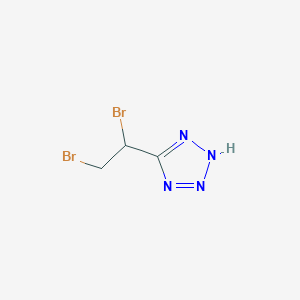

5-(1,2-dibromoethyl)-1H-tetrazole

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to 5-(1,2-dibromoethyl)-1H-tetrazole involves bromination reactions . For instance, a one-pot multistep electrochemical strategy has been used for the modular synthesis of epoxides, glycols, and aldehydes from alkenes . Another method involves the bromination of olefins, alkynes, and ketones with dimethyl sulfoxide and hydrobromic acid .Applications De Recherche Scientifique

Tetrazole Chemistry and Synthesis

Tetrazoles, including 5-substituted 1H-tetrazoles, are notable for their high nitrogen content and stability among heterocyclic compounds. They have applications in various fields, including medicinal chemistry as bioisosteric replacements for carboxylic acids. Significant advancements have been made in synthesizing these compounds, with a focus on developing efficient and eco-friendly methods (Mittal & Awasthi, 2019).

Medicinal Chemistry and Drug Design

In medicinal chemistry, 5-substituted 1H-tetrazoles are crucial as they act as non-classical bioisosteres of carboxylic acids. They have been incorporated in various clinical drugs due to their similar acidities, higher lipophilicities, and metabolic resistance, thus affecting the pharmacokinetics, pharmacodynamics, and metabolism of associated drugs (Roh, Vávrová, & Hrabálek, 2012).

Synthesis and Functionalization Techniques

5-substituted 1H-tetrazoles are synthesized through various methods including microwave-assisted synthesis and the use of nanoparticles as heterogeneous catalysts. These techniques offer benefits like shorter reaction times, high yields, and environmentally friendly processes (Herr, 2002).

Applications in Coordination Chemistry and Materials Science

Apart from medicinal chemistry, tetrazoles find applications in coordination chemistry and materials science. They serve as intermediates in the synthesis of other heterocycles and as activators in oligonucleotide synthesis. Their role in these fields is critical due to the unique properties they impart to the materials and reactions involved (Gutmann, Roduit, Roberge, & Kappe, 2010).

Recent Synthetic Developments

Recent developments in the synthesis of 5-substituted tetrazoles include eco-friendly and efficient methods. For example, the use of copper(I) chloride as a catalyst has been explored, offering a simple and effective way to synthesize a variety of 5-substituted 1H-tetrazoles (Esirden, Başar, & Kaya, 2015).

Multicomponent Reaction Chemistry

Multicomponent reactions (MCRs) have been leveraged to prepare substituted tetrazole derivatives. This approach is valued for its ability to introduce novelty, diversity, and complexity in the synthesis of tetrazoles, providing an expansive scope for medicinal chemistry applications (Neochoritis, Zhao, & Dömling, 2019).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 5-(1,2-dibromoethyl)-1H-tetrazole, also known as 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane (DBE-DBCH), is the human androgen receptor (AR) . The AR plays a crucial role in the regulation of gene expression and affects cellular proliferation and differentiation in target tissues .

Mode of Action

DBE-DBCH acts as an agonist for the human AR . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, DBE-DBCH binds to the AR, activating it, which can lead to various changes in the cell .

Biochemical Pathways

It’s known that endocrine-disrupting chemicals (edcs) like dbe-dbch can interfere with the synthesis, metabolism, and action of endogenous hormones . This interference can alter the normal functioning of the endocrine system and lead to various health effects .

Pharmacokinetics

It’s known that edcs can be ingested by humans through various routes, including soil, water, food, and air . Once inside the body, these compounds can affect various systems and organs .

Result of Action

The molecular and cellular effects of DBE-DBCH’s action are complex and can vary depending on the specific context. As an EDC, DBE-DBCH can cause adverse health outcomes by affecting the endocrine system . These health risks include reproductive dysfunction, cognitive deficits, and metabolic disorders like obesity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of DBE-DBCH. For instance, the presence of other chemicals in the environment can affect the bioavailability and toxicity of DBE-DBCH . Additionally, factors such as temperature, pH, and the presence of certain microorganisms can influence the degradation and transformation of DBE-DBCH in the environment .

Propriétés

IUPAC Name |

5-(1,2-dibromoethyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Br2N4/c4-1-2(5)3-6-8-9-7-3/h2H,1H2,(H,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLZOVSLMWXRCQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1=NNN=N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Br2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601299042 | |

| Record name | 5-(1,2-Dibromoethyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601299042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339348-36-6 | |

| Record name | 5-(1,2-Dibromoethyl)-2H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=339348-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1,2-Dibromoethyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601299042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![O-[4-({2-nitroanilino}carbonyl)phenyl] allyl(phenyl)thiocarbamate](/img/structure/B413837.png)

![(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-(PIPERIDIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE](/img/structure/B413840.png)

![O-[4-(anilinocarbonyl)phenyl] 4-morpholinecarbothioate](/img/structure/B413841.png)

![O-{4-[(4-methoxyanilino)carbonyl]phenyl} 4-methyl-1-piperidinecarbothioate](/img/structure/B413842.png)

![O-{4-[(4-methoxyanilino)carbonyl]phenyl} benzyl(propyl)thiocarbamate](/img/structure/B413844.png)

![6-[(4-Fluoroanilino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B413851.png)

![4-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methoxyphenyl)-1,3-thiazol-2-amine](/img/structure/B413852.png)

![Dimethyl 2-[(4-nitrobenzoyl)amino]terephthalate](/img/structure/B413857.png)